molecular formula C₁₄H₈Cl₂F₃NO₂ B1147096 (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one CAS No. 1322625-98-8

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No. B1147096
CAS RN: 1322625-98-8
M. Wt: 350.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, also known as (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a useful research compound. Its molecular formula is C₁₄H₈Cl₂F₃NO₂ and its molecular weight is 350.12. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Hydrogenation

This compound has been used in the asymmetric hydrogenation of trifluoromethyl ketones . Due to their stereoelectronic properties, trifluoromethyl (or perfluoroalkyl) ketones are challenging substrates in asymmetric (transfer) hydrogenation . The development of iridium/f-amphol and iridium/f-ampha catalysis systems provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) with excellent enantioselectivities (up to 99% ee) .

Synthesis of Odanacatib and LX-1031

The practicability of this methodology was demonstrated through the facile preparation of the key intermediates of Odanacatib and LX-1301 . These are important pharmaceutical compounds, and the ability to synthesize them efficiently is crucial for their production .

DNA Labelling

A molecule called EdU , which is commonly used in laboratory experiments to label DNA, is recognized by human cells as DNA damage . This triggers a runaway process of DNA repair that is eventually fatal to affected cells, including cancer cells .

Anticancer Properties

The unexpected properties of EdU suggest it would be worthwhile to conduct further studies of its potential, particularly against brain cancers . The discovery points to the possibility of using EdU as the basis for a cancer treatment, given its toxicity and its selectivity for cells that divide fast .

DNA Replication Studies

Scientists add EdU to cells in lab experiments to replace the thymidine in DNA . It can be used relatively easily and efficiently to label and track DNA, for example in studies of the DNA replication process during cell division .

Nucleotide Excision Repair

EdU, for reasons that are still unclear, alters DNA in a way that provokes a repair response called nucleotide excision repair . This process involves the removal of a short stretch of damaged DNA and re-synthesis of a replacement strand .

properties

IUPAC Name

(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVZKIFRATURHW-LIVBHKQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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